molecular formula C19H24O6 B579984 [(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate CAS No. 16822-14-3

[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate

Cat. No.: B579984
CAS No.: 16822-14-3
M. Wt: 348.395
InChI Key: JBGDRCNWJFVVLR-CLCAGADWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate is synthesized through the acid cyclization of pyrethrosin. The process involves the formation of a (1:1) mixture of cyclopyrethrosin acetate and isocyclopyrethrosin acetate . The reaction conditions typically include the use of an acid catalyst and controlled temperature to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification techniques such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include ozone for oxidation and palladized charcoal or nickel boride for reduction. The major products formed from these reactions include ozonolysis products and dihydro-derivatives .

Scientific Research Applications

[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate has several scientific research applications:

Properties

CAS No.

16822-14-3

Molecular Formula

C19H24O6

Molecular Weight

348.395

IUPAC Name

[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate

InChI

InChI=1S/C19H24O6/c1-9-6-7-14(23-11(3)20)19(5)8-13-15(10(2)18(22)25-13)17(16(9)19)24-12(4)21/h13-17H,1-2,6-8H2,3-5H3/t13-,14+,15+,16+,17-,19-/m1/s1

InChI Key

JBGDRCNWJFVVLR-CLCAGADWSA-N

SMILES

CC(=O)OC1CCC(=C)C2C1(CC3C(C2OC(=O)C)C(=C)C(=O)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.